molecular formula C13H19NOS B7501457 N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide

N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide

Cat. No. B7501457
M. Wt: 237.36 g/mol
InChI Key: VWIMBDSIZFOHLL-UHFFFAOYSA-N
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Description

N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide, also known as MTCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MTCCA is a white crystalline powder with a molecular formula of C15H21NO2S and a molecular weight of 279.4 g/mol.

Scientific Research Applications

N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of focus has been its use as a ligand for metal ions in catalysis. N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been shown to exhibit excellent chiral recognition properties, making it useful for enantioselective catalysis.
Another area of research where N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has shown potential is in the development of new drug molecules. N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been used as a building block for the synthesis of various drug molecules, including anti-cancer agents and anti-inflammatory drugs.

Mechanism of Action

The exact mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and facilitating catalytic reactions. N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has also been shown to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In vitro studies have demonstrated that N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide can inhibit the growth of cancer cells and reduce inflammation. N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has also been shown to have a positive effect on bone regeneration, making it a potential candidate for the development of new bone tissue engineering materials.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide is its high purity and low toxicity, which makes it a suitable candidate for use in lab experiments. However, N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide is relatively expensive and difficult to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide. One area of focus could be the development of new drug molecules using N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide as a building block. Another area of research could be the development of new catalysts for enantioselective catalysis using N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide as a ligand. Additionally, further studies could be conducted to explore the potential applications of N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide in tissue engineering and regenerative medicine.
Conclusion:
In conclusion, N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide is a promising chemical compound that has potential applications in various areas of scientific research. Its unique properties make it a suitable candidate for use in catalysis, drug development, and tissue engineering. Further research is needed to fully understand the mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide and to explore its potential applications in these areas.

Synthesis Methods

N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide can be synthesized through a multi-step process that involves the reaction of cyclohexanone with thiophen-3-ylmethanol, followed by N-methylation using dimethyl sulfate. The resulting product is then purified through recrystallization to obtain pure N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide.

properties

IUPAC Name

N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-14(9-11-7-8-16-10-11)13(15)12-5-3-2-4-6-12/h7-8,10,12H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIMBDSIZFOHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide

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